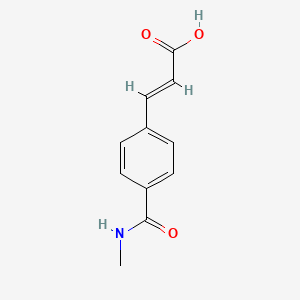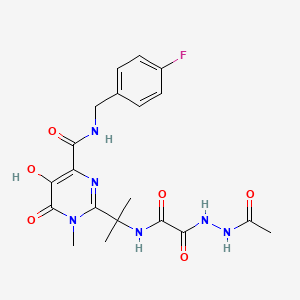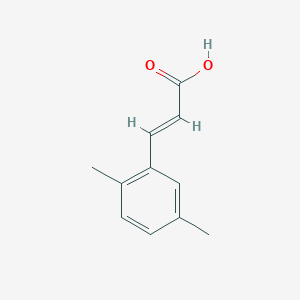
2,2′-Thiodiacetic Acid-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2′-Thiodiacetic Acid-13C4 is an isotopically labelled form of 2,2′-Thiodiacetic Acid. This compound is characterized by the presence of four carbon-13 isotopes, making it useful in various scientific studies, particularly in the field of nuclear magnetic resonance spectroscopy. The molecular formula of this compound is 13C4H6O4S, and it has a molecular weight of 154.124 grams per mole .
生化分析
Biochemical Properties
2,2′-Thiodiacetic Acid-13C4 plays a significant role in biochemical reactions, primarily as a precursor in the synthesis of various chemicals such as esters, amides, and thioesters. It interacts with several enzymes, including thioesterases and acyltransferases, facilitating the formation of thioester bonds. These interactions are crucial for the synthesis of complex molecules in both pharmaceutical and agrochemical industries . Additionally, this compound is used as a reference material in analytical chemistry for the identification and quantification of thiodiacetic acid in various samples .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. This compound also impacts cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in either the inhibition or activation of enzyme functions, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress or apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as thioesterases and acyltransferases. These interactions facilitate the conversion of this compound into various metabolites, influencing metabolic flux and metabolite levels within cells. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical functions. The localization of this compound within subcellular structures is critical for its role in metabolic pathways and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2′-Thiodiacetic Acid-13C4 typically involves the incorporation of carbon-13 isotopes into the molecular structure of 2,2′-Thiodiacetic Acid. This can be achieved through various synthetic routes, including the use of isotopically labelled precursors. One common method involves the reaction of isotopically labelled chloroacetic acid with thiourea, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of specialized equipment and techniques, such as isotopic enrichment and purification, is essential to achieve the desired isotopic labelling .
化学反应分析
Types of Reactions
2,2′-Thiodiacetic Acid-13C4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carboxylic acids.
科学研究应用
2,2′-Thiodiacetic Acid-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of stable isotope-labelled compounds for various industrial processes.
作用机制
The mechanism of action of 2,2′-Thiodiacetic Acid-13C4 involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique structural, spectral, and magnetic properties, which are essential for various applications. The molecular targets include enzymes and receptors involved in metabolic pathways .
相似化合物的比较
2,2′-Thiodiacetic Acid-13C4 can be compared with other similar compounds, such as:
2,2′-Thiodiacetic Acid: The non-isotopically labelled form.
3,3′-Thiodipropionic Acid: A similar compound with a longer carbon chain.
3,3′-Dithiodipropionic Acid: Contains two sulfur atoms in the structure.
Fumaric Acid: A dicarboxylic acid with different structural properties.
The uniqueness of this compound lies in its isotopic labelling, which makes it particularly valuable for nuclear magnetic resonance spectroscopy and other analytical techniques .
属性
CAS 编号 |
132090-49-4 |
|---|---|
分子式 |
¹³C₄H₆O₄S |
分子量 |
154.12 |
同义词 |
2,2’-Thiobisacetic Acid-13C4; Thiobisacetic Acid-13C4; (Carboxymethylthio)acetic Acid-13C4; 2,2’-Thiobis[acetic acid]-13C4; 2,2’-Thiodiethanoic Acid-13C4; 2,2’-Thiodiglycolic Acid-13C4; Dicarboxymethyl Sulfide-13C4; Dimethylsulfide-α,α’-dicarboxylic |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


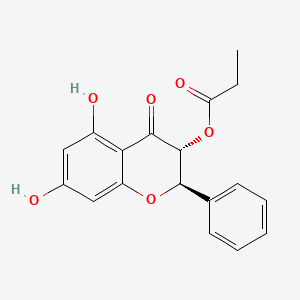
![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)
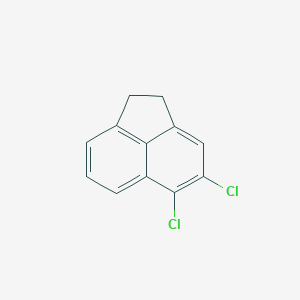

![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)
![[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester](/img/structure/B1145577.png)
![N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B1145578.png)
